![molecular formula C18H18N2O3S B5746553 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol](/img/structure/B5746553.png)
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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Overview
Description
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol, also known as TH287, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TH287 has been shown to inhibit the activity of the DNA damage response protein, MTH1, which plays a critical role in protecting cancer cells from oxidative stress and DNA damage.
Mechanism of Action
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol inhibits the activity of MTH1, which is a protein that plays a critical role in the DNA damage response pathway. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which prevents their incorporation into DNA and subsequent DNA damage. By inhibiting MTH1, 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol causes an accumulation of oxidized nucleotides in the nucleotide pool, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and neurons, 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has also been shown to have anti-inflammatory properties. 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to inhibit the production of inflammatory cytokines in macrophages, which suggests that it may have potential in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol in lab experiments is its specificity for MTH1. 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of MTH1 in various biological processes. However, one limitation of using 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
There are several potential future directions for 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol research. One area of interest is the development of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which cancers are most likely to respond to 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol and its potential role in treating neurodegenerative and inflammatory diseases.
Synthesis Methods
The synthesis of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol involves the reaction of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with para-formaldehyde and 4-aminophenol in the presence of sodium borohydride. The resulting product is then methylated using methyl iodide to yield 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol. This synthesis method has been optimized to yield high purity and high yield of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol.
Scientific Research Applications
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been extensively studied for its potential as a therapeutic agent in cancer treatment. MTH1 is overexpressed in many types of cancer, and its inhibition by 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy and radiotherapy. 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has also been studied for its potential in treating neurodegenerative diseases, as MTH1 inhibition has been shown to protect neurons from oxidative stress and DNA damage.
properties
IUPAC Name |
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-methylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20(13-5-7-14(21)8-6-13)18-19-15(11-24-18)12-4-9-16(22-2)17(10-12)23-3/h4-11,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWWQBHMIUQWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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